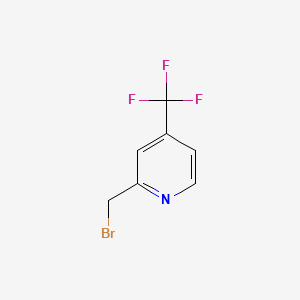
4-Fluoro-3-methoxybenzylamine
Vue d'ensemble
Description
4-Fluoro-3-methoxybenzylamine, also known as (4-fluoro-3-methoxyphenyl)methanamine hydrochloride, is a chemical compound with the molecular weight of 191.63 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11CLFNO . The InChI code for this compound is 1S/C8H10FNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H .Applications De Recherche Scientifique
Biological Activities of Sydnone Derivatives : Studies have demonstrated that sydnones synthesized from o-methoxybenzylamine, similar to 4-Fluoro-3-methoxybenzylamine, exhibit significant biological activities. These activities include coronary dilation, inhibition of collagen-induced platelet aggregation, local anesthetic effects, and cardiotropic activity. Some derivatives also show anticonvulsant, muscle relaxation, and behavior depression effects (Tien et al., 1990).
Hepatitis B Virus Inhibitor : A compound structurally related to this compound, namely 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been evaluated as a new inhibitor of hepatitis B. It demonstrated in vitro nanomolar inhibitory activity against the Hepatitis B virus (Ivashchenko et al., 2019).
Insecticidal Activity : Research on 4-methoxymethylbenzyl permethrinates containing fluorine, a group related to this compound, revealed that these compounds have notable insecticidal activities. The position of the fluorine atom was found to be crucial in determining the insecticidal activity of these compounds (Zou & Qiu, 2002).
Synthesis of Oligoribonucleotides : The 4-Methoxybenzyl group, a component of this compound, has been used as a protecting group in the synthesis of oligoribonucleotides. This process involved direct introduction of the group to the 2′-hydroxyl group of adenosine, demonstrating its utility in nucleotide chemistry (Takaku & Kamaike, 1982).
Secondary Amine Synthesis : A study demonstrated the synthesis of secondary amines from primary amines using 2-Nitrobenzenesulfonamides, with 4-Methoxybenzylamine as a key intermediate. This highlights its role in complex organic synthesis processes (Kurosawa, Kan, & Fukuyama, 2003).
c-Met Kinase Inhibitors : Compounds structurally related to this compound were studied as c-Met kinase inhibitors, showing potential in cancer therapy. The study involved docking and quantitative structure–activity relationship (QSAR) analyses (Caballero et al., 2011).
Antihistaminic Action : A synthesized compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, showed promising bronchorelaxant effects via H1 receptor antagonism, indicating potential antihistaminic applications. This research underscores the potential of structurally related compounds in respiratory therapies (Genç et al., 2013).
Anti-Inflammatory Effects : Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, a compound related to this compound, was studied for its anti-inflammatory effects. It showed significant inhibition of leukocyte migration to sites of inflammation, demonstrating potential as an anti-inflammatory compound (O'Rourke et al., 2008).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
5-Aminomethyl-2-fluoroanisole may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex .
Propriétés
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBODMDXBVNUXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657874 | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508177-67-1 | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
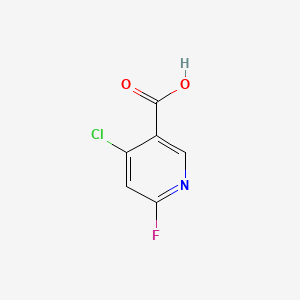
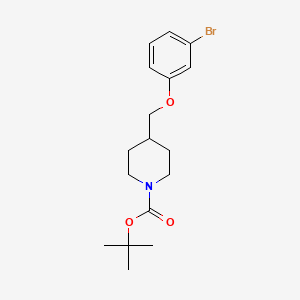
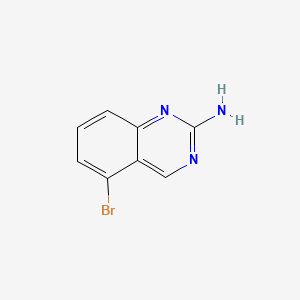
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)



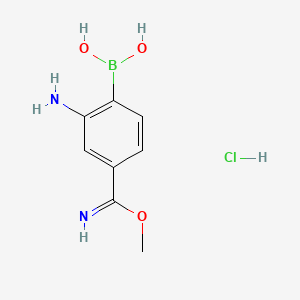
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)


